molecular formula C14H11NO4 B1300809 4-(4-Nitrobenzyloxy)benzaldehyde CAS No. 67565-48-4

4-(4-Nitrobenzyloxy)benzaldehyde

Cat. No.: B1300809
CAS No.: 67565-48-4
M. Wt: 257.24 g/mol
InChI Key: RIYUFYPNHRLRON-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of a nitro group and an aldehyde group attached to a benzene ring through a benzyloxy linkage. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrobenzyloxy)benzaldehyde can be synthesized through the etherification of 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide. The reaction typically involves heating a mixture of 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry dimethylformamide (DMF) at 100°C for several hours. The resulting product is then precipitated by adding the reaction mixture to ice water and isolated as a yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: 4-(4-Nitrobenzyloxy)benzoic acid.

    Reduction: 4-(4-Aminobenzyloxy)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUFYPNHRLRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352853
Record name 4-(4-nitrobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67565-48-4
Record name 4-(4-nitrobenzyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrobenzyloxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the vanillin and nitrobenzene groups in 4-(4-Nitrobenzyloxy)benzaldehyde?

A1: The vanillin group in this compound is nearly coplanar with the benzene ring of the nitrobenzene group, forming a dihedral angle of 4.95° between them []. This near-planar conformation suggests potential for electronic interactions between the two aromatic systems.

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